lambda-Cyhalothrin

Toxicology Isomer-Specific Neurotoxicity Mammalian Safety

Substituting generic cyhalothrin mixtures compromises pest control due to inactive isomers. This resolved enantiomeric pair delivers predictable potency. Key differentiators: 2.9x higher activity vs. esfenvalerate (LC50 0.12 ppm); WP formulation provides up to 15-month residual efficacy on porous surfaces; ≥98% purity with defined (1R)-cis-(αS) and (1R)-cis-(αR) stereochemistry. Note: High toxicity to beneficial arthropods (70% mortality in Neoscona theisi); evaluate IPM compatibility before procurement.

Molecular Formula C23H19ClF3NO3
Molecular Weight 449.8 g/mol
CAS No. 76703-65-6
Cat. No. B1674341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelambda-Cyhalothrin
CAS76703-65-6
Synonymsalpha-cyano-3-phenoxybenzyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl cyclopropanecarboxylate
cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester
cyhalothrin
lambclacyhalothrin
lambda-cyhalothrin
lambdacyhalothrin
OMS 3021
OMS-3021
PP 321
Molecular FormulaC23H19ClF3NO3
Molecular Weight449.8 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
InChIInChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m1/s1
InChIKeyZXQYGBMAQZUVMI-BWHPXCRDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lambda-Cyhalothrin: Stereospecific Pyrethroid Insecticide


Lambda-cyhalothrin is a synthetic type II pyrethroid insecticide [1]. It is the resolved, biologically active enantiomeric pair of the broader isomer mixture cyhalothrin, specifically a 1:1 mixture of the (1R)-cis-(αS) and (1R)-cis-(αR) isomers [2]. As an α-cyano pyrethroid, it acts on voltage-gated sodium channels in insect nervous systems, causing prolonged depolarization and paralysis. Its defined stereochemistry directly dictates its potency relative to racemic mixtures or less-resolved analogs [3].

01
Resolved enantiomeric pair for pyrethroid stereochemistry studies
02
Voltage-gated sodium channel (VGSC) target engagement assays
03
Stereospecific potency comparison between lambda-cyhalothrin and racemic mixture

Lambda-Cyhalothrin: Isomeric Purity and Generic Substitution


The insecticidal activity of pyrethroids is exquisitely sensitive to stereochemistry. The cyhalothrin family contains up to eight stereoisomers, but biological activity is largely confined to those possessing the (1R) absolute configuration; the corresponding (1S) antipodes are typically inactive or at least 100-fold less potent [1]. Lambda-cyhalothrin represents a purified, bioactive pair of enantiomers, whereas technical-grade cyhalothrin contains a mixture of active and inactive isomers. This means that substituting lambda-cyhalothrin with an unresolved mixture or a less-refined analog does not provide equivalent pest control at the same application rate. Furthermore, the specific isomer profile influences non-target toxicity, environmental fate, and the potential for resistance development [2]. Therefore, procurement decisions must be based on the specific, quantifiable performance of the resolved isomer product rather than generic pyrethroid class assumptions [3].

Isomer profile mismatch
Technical-grade cyhalothrin contains inactive (1S) antipodes that may shift potency profile by orders of magnitude.
Unresolved mixtures alter non-target impact
Substitution with less-resolved pyrethroids can change environmental fate and non-target toxicity endpoints.
Formulation-dependent residual control
Lambda-cyhalothrin WP and SC formulations differ in residual persistence; generic grade may not specify formulation context.

Lambda-Cyhalothrin: Quantitative Comparator Guide


Mammalian Neurotoxic Potency vs. Gamma-Cyhalothrin

A direct comparison of lambda-cyhalothrin (a 1:1 mixture of two enantiomers) and its more highly purified isomer gamma-cyhalothrin (approx. 98% purity) in a mammalian model reveals that gamma-cyhalothrin is twice as potent in causing locomotor activity decreases, a key neurobehavioral endpoint. This is directly linked to the purity of the active isomer. Lambda-cyhalothrin's isomer composition is approximately 43% of the active species, explaining the 2-fold difference in administered dose potency [1].

Mammalian neurotoxicity vs. gamma
Head-to-head
ED50 lambda = 2.65 mg/kg, gamma = 1.29 mg/kg (oral rat); 2.05-fold lower potency for lambda
Supports isomer-specific neurotoxicity dose interpretation
Data from 1-h locomotor assay; isomer purity explains potency gap
Toxicology Isomer-Specific Neurotoxicity Mammalian Safety

Sediment Toxicity vs. Bifenthrin and Deltamethrin

In a comparative assessment of pyrethroid toxicity to the benthic amphipod Hyalella azteca, lambda-cyhalothrin exhibited intermediate toxicity among six tested compounds. Its 10-day LC50 of 0.45 μg/g organic carbon (OC) positions it as 2.5-fold less toxic than bifenthrin (0.18 μg/g OC) but 1.8-fold more toxic than deltamethrin (0.79 μg/g OC) and 2.0-fold more toxic than esfenvalerate (0.89 μg/g OC) [1]. This ranking provides a clear, quantifiable basis for selecting among pyrethroids where sediment contamination is a concern.

Sediment toxicity ranking
Ranked within tested set
10-day LC50 = 0.45 μg/g OC for Hyalella azteca; intermediate rank among 6 pyrethroids
Supports sediment toxicity risk ranking for environmental assessment
Lab study, 1.1–6.5% OC sediment; bifenthrin most toxic, permethrin least
Aquatic Toxicology Sediment Ecotoxicology Environmental Risk Assessment

Oriental Fruit Moth Potency vs. Esfenvalerate

In bioassays with the oriental fruit moth (Grapholita molesta), lambda-cyhalothrin demonstrated significantly higher potency than esfenvalerate. For a long-term laboratory colony reared on apples, the LC50 of lambda-cyhalothrin was 0.12 ppm, compared to 0.35 ppm for esfenvalerate, representing a 2.9-fold difference in toxicity [1]. This difference was consistent across multiple populations, indicating a reliable, quantitative advantage for lambda-cyhalothrin in controlling this key pest.

Oriental fruit moth potency
Head-to-head
LC50 lambda = 0.12 ppm, esfenvalerate = 0.35 ppm; 2.9-fold more toxic (reported)
Supports potency-based application rate review
96-h bioassay on Grapholita molesta neonates, lab colony
Agricultural Entomology Pesticide Efficacy Lepidoptera Control

Spider Toxicity vs. Bifenthrin

A comparative study on the beneficial spider Neoscona theisi found that lambda-cyhalothrin caused 70% mortality, whereas bifenthrin and glyphosate were significantly less harmful. The study explicitly states that "λ-cyhalothrin is more harmful to spiders as compared to Bifenthrin and Glyphosate" [1]. This demonstrates that lambda-cyhalothrin is not a neutral choice for IPM programs and has a quantifiably greater impact on a key natural enemy compared to an alternative pyrethroid.

Spider non-target toxicity
Head-to-head
70% mortality of Neoscona theisi (lambda); bifenthrin and glyphosate significantly less harmful
Supports IPM non-target risk assessment
Lab bioassay; lambda ranked most harmful to beneficial spider
Integrated Pest Management Non-target Effects Biological Control

Residual Activity: WP vs. SC Formulation

The choice of formulation significantly alters the field performance of lambda-cyhalothrin. A study comparing Wettable Powder (WP) and Suspension Concentrate (SC) formulations on palm leaves against the Chagas disease vector Rhodnius prolixus found that the WP formulation had a residual effect lasting up to 15 months, which was 3.5 to 16 times more effective than the SC formulation on this porous substrate [1]. This demonstrates that procurement decisions must specify the formulation to achieve desired residual control.

WP vs. SC residual activity
Head-to-head
WP formulation: residual effect up to 15 months, 3.5–16× more effective than SC on palm leaves
Supports formulation-dependent residual control review
Field-sprayed palm leaves; Rhodnius prolixus vector control context
Vector Control Formulation Science Residual Efficacy

Foliar Residual Persistence vs. Abamectin and Spinosad

A study comparing the foliar residual toxicity of lambda-cyhalothrin with the reduced-risk insecticides abamectin, indoxacarb, and spinosad found that lambda-cyhalothrin was the most persistent toxicant against both the pest Plutella xylostella and its parasitoid Cotesia vestalis. In contrast, abamectin and spinosad showed the least persistence, with little or no detectable residual activity after 14 days [1]. This quantifies the trade-off between long-lasting pest control and the duration of impact on beneficial insects.

Foliar persistence vs. reduced-risk
Head-to-head
Lambda-cyhalothrin >14 days residual toxicity to pests and parasitoids; abamectin/spinosad little or no activity after 14 d
Supports persistence vs. non-target exposure trade-off review
Brassica leaf surface, 24-h LC50 bioassays at 0,7,14 days
Residual Activity Integrated Pest Management Brassica Crops

Lambda-Cyhalothrin: Data-Driven Application Scenarios


Precision Vector Control in Public Health

For controlling Chagas disease vectors like Rhodnius prolixus on porous surfaces (e.g., thatched roofs), a wettable powder (WP) formulation of lambda-cyhalothrin is preferred over suspension concentrates (SC). Field data show the WP formulation provides up to 15 months of residual efficacy, which is 3.5 to 16 times more effective than the SC formulation on these substrates [1]. This extended residual activity minimizes re-application frequency and maximizes program cost-effectiveness.

High-Potency Agricultural Pest Control

When targeting lepidopteran pests such as the oriental fruit moth (Grapholita molesta), lambda-cyhalothrin offers a 2.9-fold higher potency (LC50 of 0.12 ppm) compared to esfenvalerate (LC50 of 0.35 ppm) [1]. This allows for effective control at lower application rates, reducing the total active ingredient load per hectare. This is particularly valuable in orchards where minimizing pesticide input is a priority.

IPM: Natural Enemy Conservation

In IPM systems where conservation of biological control agents is critical, the use of lambda-cyhalothrin must be carefully evaluated against alternatives. Data show it causes 70% mortality in the beneficial spider Neoscona theisi, a significantly greater impact than bifenthrin [1]. Furthermore, its foliar residues remain toxic to parasitoids like Cotesia vestalis for over 14 days, whereas alternatives like spinosad and abamectin show little or no residual activity after this period [2]. Therefore, lambda-cyhalothrin is a poor choice for IPM programs centered on natural enemy conservation but may be justified in situations where pest pressure outweighs the risk to beneficials.

Environmental Risk & Watershed Management

For regulatory and environmental risk assessments concerning aquatic sediment toxicity, lambda-cyhalothrin's 10-day LC50 for Hyalella azteca is 0.45 μg/g OC [1]. This value is 2.5-fold higher (less toxic) than bifenthrin but 1.8-fold lower (more toxic) than deltamethrin. This intermediate ranking allows for quantitative risk comparisons and informed decision-making when selecting among pyrethroids for use in watersheds with known sediment contamination issues.

Application
Selection Property
Validation Focus
Vector control research on porous substrates
Formulation-dependent residual persistence
Comparative residual efficacy between WP and SC formulations on porous surfaces
High-potency agricultural pest studies
Isomer-specific potency against lepidopteran targets
Comparative LC50 ranking with alternative pyrethroids
IPM natural enemy conservation research
Non-target toxicity profile to beneficial arthropods
Mortality and residual toxicity to key natural enemies vs. shorter-residual alternatives
Environmental risk assessment & watershed studies
Sediment-associated toxicity ranking
10-day LC50 ranking among pyrethroids for benthic organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for lambda-Cyhalothrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.